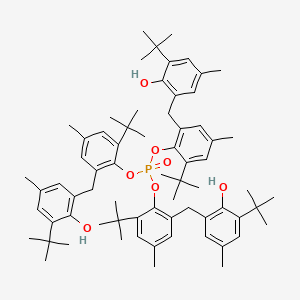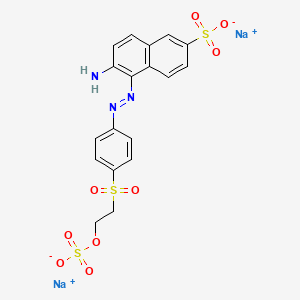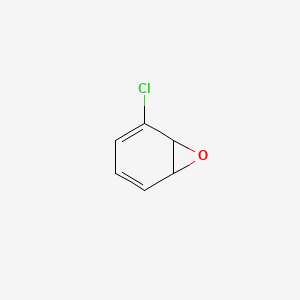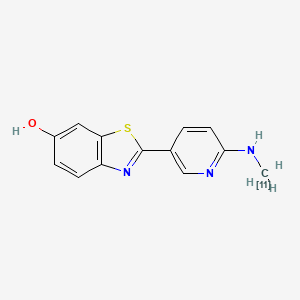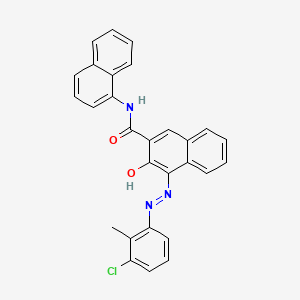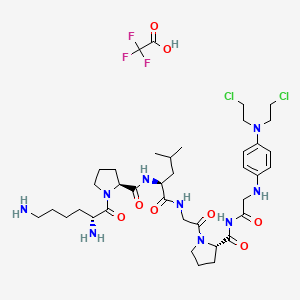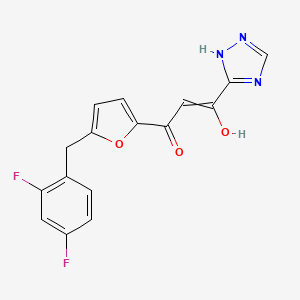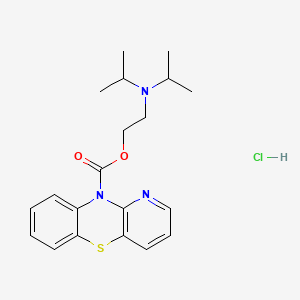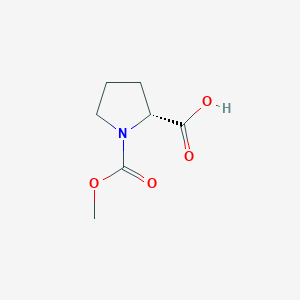
N-Carbomethoxy proline, D-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbomethoxy proline, D-: is a derivative of the amino acid proline. It is characterized by the presence of a carbomethoxy group attached to the nitrogen atom of the proline molecule. This compound is used in various scientific fields, including chemistry and biology, due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbomethoxy proline, D- can be achieved through several methods. One common approach involves the use of hydrolytic enzymes for the kinetic resolution of N-acetyl-dl-proline, dl-proline esters, and N-benzyloxycarbonyl-dl-proline . Another method involves the polymerization of N-carboxyanhydrides in polar solvents like N,N-dimethylformamide .
Industrial Production Methods: Industrial production of N-Carbomethoxy proline, D- often involves biocatalytic processes due to their efficiency and selectivity. The use of microbial proline racemase and proline dehydrogenase cascades has been reported for the efficient production of D-proline derivatives .
Análisis De Reacciones Químicas
Types of Reactions: N-Carbomethoxy proline, D- undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in multi-component reactions, particularly in aqueous media, to form heterocycles .
Common Reagents and Conditions: Common reagents used in the reactions of N-Carbomethoxy proline, D- include hydrolytic enzymes, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the proline structure .
Major Products: The major products formed from the reactions of N-Carbomethoxy proline, D- include various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-Carbomethoxy proline, D- is used as a building block in the synthesis of peptides and other biochemical compounds. It is also employed in the synthesis of N-heterocyclic carbene ligands .
Biology: In biological research, N-Carbomethoxy proline, D- is used in the study of enzyme kinetics and protein-ligand interactions. It is also utilized in the development of dendrimer-based drug delivery systems .
Medicine: In medicine, N-Carbomethoxy proline, D- is investigated for its potential use in the treatment of various diseases. Its derivatives are studied for their ability to interact with molecular targets and pathways involved in disease progression .
Industry: In the industrial sector, N-Carbomethoxy proline, D- is used in the production of fine chemicals and pharmaceuticals. Its unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-Carbomethoxy proline, D- involves its interaction with specific molecular targets and pathways. It can act as a catalyst in various chemical reactions, facilitating the formation of iminium or enamine intermediates . These intermediates play a crucial role in the compound’s reactivity and its ability to participate in multi-component reactions.
Comparación Con Compuestos Similares
- N-Carbomethoxy proline, DL-: This racemic mixture contains both enantiomers of N-Carbomethoxy proline .
- N-Carbomethoxy-11-hydroxy-12-methoxykopsinaline: A natural metabolite with a similar carbomethoxy group .
Uniqueness: N-Carbomethoxy proline, D- is unique due to its specific stereochemistry and the presence of the carbomethoxy group. This structural feature imparts distinct reactivity and makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
1344908-81-1 |
|---|---|
Fórmula molecular |
C7H11NO4 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
(2R)-1-methoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m1/s1 |
Clave InChI |
PNXXTNFAEIJNDV-RXMQYKEDSA-N |
SMILES isomérico |
COC(=O)N1CCC[C@@H]1C(=O)O |
SMILES canónico |
COC(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



